4-[2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide
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Overview
Description
4-[2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, a furan ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-chloro-2-methylphenylamine with 2-furylmethanol under acidic conditions to form an intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield a furanone derivative, while reduction of a nitro group will produce an amine.
Scientific Research Applications
4-[2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of 4-[2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
4-[2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide can be compared with other similar compounds, such as:
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide: Similar structure but with a methoxy group instead of a furan ring.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring instead of a furan ring and a fluorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21ClN2O3S |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
4-[2-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H21ClN2O3S/c1-14-18(3-2-4-19(14)21)20-10-7-16(26-20)13-23-12-11-15-5-8-17(9-6-15)27(22,24)25/h2-10,23H,11-13H2,1H3,(H2,22,24,25) |
InChI Key |
CAXIYXWBBGKNKT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCCC3=CC=C(C=C3)S(=O)(=O)N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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